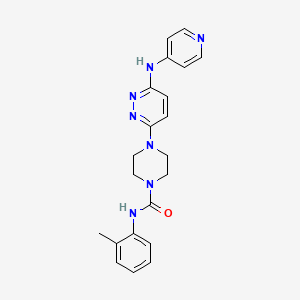

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, also known as PDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDP belongs to the class of pyridazinone derivatives and has shown promising results in various preclinical studies.

Wissenschaftliche Forschungsanwendungen

Metabolism in Chronic Myelogenous Leukemia Patients

Flumatinib, structurally related to 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, is an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials for chronic myelogenous leukemia (CML). The study identified flumatinib metabolites in CML patients, revealing the main metabolic pathways in humans. The main metabolites involved N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Synthesis Process for CNS Disorder Treatment

N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, with a similar structure, is under investigation for central nervous system disorders. A scalable synthetic process was established, optimizing reaction conditions and achieving high purity and yield, highlighting the potential for large-scale production (Wei et al., 2016).

Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines, related to the queried compound, were synthesized and evaluated as anti-diabetic drugs. They exhibited strong Dipeptidyl peptidase-4 (DPP-4) inhibition potential, suggesting their utility as effective anti-diabetic medications (Bindu et al., 2019).

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, closely related to the compound , were synthesized and found to be effective against Mycobacterium tuberculosis H37Ra. They showed significant anti-tubercular activity with low cytotoxicity to human cells (Srinivasarao et al., 2020).

Anticancer Activity

A study on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives related to the compound revealed good anticancer activity. This suggests potential applications in cancer treatment (Kumar et al., 2013).

PCSK9 mRNA Translation Inhibitors

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, similar in structure, were identified as PCSK9 mRNA translation inhibitors, showing potential for cholesterol management (Londregan et al., 2018).

Antimicrobial Agents

Certain piperazine-1-carboxamide derivatives demonstrated significant antimicrobial activity, indicating potential use in treating bacterial and fungal infections (Desai et al., 2016).

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O/c1-16-4-2-3-5-18(16)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-17-8-10-22-11-9-17/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEPPXQOWIBDNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2374063.png)

![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2374064.png)

![3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2374073.png)

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide](/img/structure/B2374076.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2374078.png)

![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/no-structure.png)